(R)-3-Azido-1,2-propanediol
Overview
Description
®-3-Azido-1,2-propanediol is an organic compound characterized by the presence of an azido group (-N₃) attached to a glycerol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Azido-1,2-propanediol typically involves the azidation of ®-1,2-propanediol. One common method includes the reaction of ®-1,2-propanediol with sodium azide (NaN₃) in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or water. The reaction is usually carried out at elevated temperatures to facilitate the substitution of the hydroxyl group with the azido group.
Industrial Production Methods: Industrial production of ®-3-Azido-1,2-propanediol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors to enhance reaction efficiency and safety.
Types of Reactions:
Oxidation: ®-3-Azido-1,2-propanediol can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups.
Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogen gas (H₂) with a palladium catalyst or lithium aluminum hydride (LiAlH₄).
Substitution: Sodium azide (NaN₃) in solvents like DMSO or water.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of ®-3-amino-1,2-propanediol.
Substitution: Various substituted derivatives depending on the reacting group.
Scientific Research Applications
®-3-Azido-1,2-propanediol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways involving azido groups.
Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-3-Azido-1,2-propanediol largely depends on its chemical reactivity. The azido group can participate in click chemistry reactions, forming stable triazole rings upon reaction with alkynes. This property is exploited in bioconjugation and drug development. The compound’s effects are mediated through its interactions with molecular targets, leading to the formation of covalent bonds and subsequent biological activity.
Comparison with Similar Compounds
(S)-3-Azido-1,2-propanediol: The enantiomer of ®-3-Azido-1,2-propanediol.
1-Azido-2,3-propanediol: A structural isomer with the azido group at a different position.
3-Azido-1,2-butanediol: A homolog with an additional carbon atom in the backbone.
Uniqueness: ®-3-Azido-1,2-propanediol is unique due to its specific stereochemistry, which can influence its reactivity and interactions in biological systems. Its azido group makes it a versatile intermediate for various synthetic applications, particularly in the field of click chemistry.
Properties
IUPAC Name |
(2R)-3-azidopropane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3O2/c4-6-5-1-3(8)2-7/h3,7-8H,1-2H2/t3-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTNJQAFJLVWCN-GSVOUGTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](CO)O)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00927162 | |
Record name | 3-Azidopropane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00927162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131321-84-1 | |
Record name | 3-Azido-1,2-propanediol, (2R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131321841 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Azidopropane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00927162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-AZIDO-1,2-PROPANEDIOL, (2R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O819LH2FC1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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